molecular formula C11H9N3O5S B4987287 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid

Cat. No. B4987287
M. Wt: 295.27 g/mol
InChI Key: MJYJCZJSQALRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid, also known as DTNB, is a chemical compound commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 324.29 g/mol. DTNB is widely used in various fields of research, including biochemistry, pharmacology, and medical sciences.

Mechanism of Action

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid works by reacting with thiol groups to form a mixed disulfide, which is a stable yellow-colored compound. The reaction is rapid and can be easily monitored spectrophotometrically. The mechanism of action of 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid is well-understood, and the compound is widely used as a tool for the measurement of thiol groups and enzyme activity.
Biochemical and Physiological Effects
2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments without any adverse effects.

Advantages and Limitations for Lab Experiments

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid has several advantages as a reagent for laboratory experiments. It is a highly specific reagent that reacts only with thiol groups, making it a valuable tool for the measurement of thiol-containing biomolecules. 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid is also easy to use and can be monitored spectrophotometrically, making it a convenient tool for enzyme activity assays.
However, 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid has some limitations as a reagent for laboratory experiments. It is sensitive to pH and temperature, and the reaction kinetics can be affected by these factors. 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid is also sensitive to light, and the reaction can be inhibited by exposure to light.

Future Directions

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid has been widely used in scientific research for several decades, and its applications continue to expand. Some of the future directions for 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid include the development of new methods for the detection and quantification of thiol groups, the exploration of its applications in drug discovery and development, and the development of new assays for enzyme activity. 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid may also find applications in the field of nanotechnology, where it can be used as a tool for the synthesis and characterization of nanoparticles.

Synthesis Methods

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzoic acid with thiosemicarbazide, followed by the condensation of the resulting product with chloroacetyl chloride. The final product is obtained by nitration of the resulting compound with nitric acid. The synthesis method for 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid is well-established, and the compound can be obtained in high yields with high purity.

Scientific Research Applications

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid is widely used in scientific research as a reagent for the detection and quantification of thiol groups in proteins and other biomolecules. It is also used as a substrate for the measurement of enzyme activity, particularly for enzymes that catalyze the transfer of thiol groups. 2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid has been used in various research fields, including biochemistry, pharmacology, and medical sciences.

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c15-9(13-11-12-4-5-20-11)8-6(10(16)17)2-1-3-7(8)14(18)19/h1-3H,4-5H2,(H,16,17)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYJCZJSQALRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dihydro-1,3-thiazol-2-ylcarbamoyl)-3-nitrobenzoic acid

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